异丙胺氢溴酸盐

描述

It is also known as Isopropylammonium Bromide .

Synthesis Analysis

A study titled “Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel derivatives” discusses the synthesis of a series of novel derivatives containing the isopropanolamine moiety . Another study titled “Isopropylamine as Amine Donor in Transaminase‐Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering” discusses the use of isopropylamine as an amine donor in transaminase catalysed reactions .

Chemical Reactions Analysis

Isopropylamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base .

Physical and Chemical Properties Analysis

Isopropylamine Hydrobromide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from moisture . Isopropylamine, a related compound, is a hygroscopic colorless liquid with an ammonia-like odor .

科学研究应用

CO2 捕获

异丙胺氢溴酸盐有助于开发用于 CO2 捕获的任务特定离子液体。一项研究证明了由 1-丁基咪唑和 3-溴丙胺氢溴酸盐合成的新室温离子液体,能够可逆地将 CO2 封存为氨基甲酸盐。该离子液体展示出与市售胺封存剂相当的效率,同时是非挥发性的且不依赖于水,标志着 CO2 捕获技术取得重大进展 (Bates 等人,2002)。

水凝胶中的药物释放行为

对通过伽马射线辐照制备的 N-异丙基丙烯酰胺/衣康酸共聚水凝胶的研究揭示了它们的溶胀平衡和药物释放行为。这些水凝胶表现出增强的利多卡因吸附能力,受凝胶结构中衣康酸浓度的影响。释放行为受水凝胶的 pH 值和温度条件的显着影响,为受控药物递送系统提供了见解 (Taşdelen 等人,2004)。

不天然氨基酸的不对称合成

异丙胺氢溴酸盐在 ω-转氨酶催化的不天然氨基酸的不对称合成中作为理想的氨基供体发挥着至关重要的作用。它的优点包括成本效益和酮副产物的高挥发性,使其成为合成过程中的有价值的组分 (Park 等人,2013)。

提高热敏水凝胶的响应率

对聚(N-异丙基丙烯酰胺) (PNIPAAm) 水凝胶的研究,以其在临界温度附近突然体积变化而闻名,一直集中在提高其响应动力学上。已经采用物理和化学等多种策略来实现更快的响应速率,这对于人工器官和致动器等应用至关重要。确定提高响应动力学关键因素对于 PNIPAAm 基水凝胶的实际应用至关重要 (Zhang 等人,2008)。

安全和危害

作用机制

Target of Action

Isopropylamine hydrobromide, also known as Isoprenaline, primarily targets the β1 and β2 adrenergic receptors . These receptors are located in the heart, bronchi, skeletal muscle, and alimentary tract . The activation of these receptors leads to various physiological responses.

Mode of Action

Isopropylamine hydrobromide acts as a β1-adrenergic receptor agonist , causing the receptor to respond as if exposed to noradrenaline . The receptor activates the adenylate-cyclase, which then produces cAMP that stimulates the heart . As an agonist of the G-protein-coupled receptor, isopropylamine hydrobromide causes a conformational change in the receptor, which in turn catalyzes the dissociation of GDP from the heterotrimeric G-protein-α subunit .

Biochemical Pathways

The α subunit-GTP produces an activation of the adenylate-cyclase . cAMP will activate the protein kinase A (PKA). PKA causes phosphorylation of the sodium and calcium channels in the ‘open’ conformation and potassium channels in the ‘closed’ conformation . The effect on the calcium channels is depolarization of the nodal cells of the heart and of the myocardial cells . The effect on the sodium channels is depolarization of the myocardial cells, and the effect on the potassium channels is limitation of the hyperpolarization in nodal cells and myocardial cells .

Pharmacokinetics

It is known that the compound is rapidly absorbed when administered intravenously . The plasma half-life for isopropylamine hydrobromide is approximately two to five minutes .

Result of Action

The final effect of isopropylamine hydrobromide’s action is an increase in inotropism and chronotropism with higher heart rate and stroke volume . This can lead to various physiological effects, including bronchodilation and positive chronotropic effects .

生化分析

Biochemical Properties

Isopropylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the γ-glutamylation process, where it interacts with γ-glutamylmeth-ylamide synthetase from Methylorubrum extorquens . This interaction leads to the formation of γ-glutamyl isopropylamide, which is an intermediate in the biosynthesis of l-alaninol, a precursor of the antibiotic levofloxacin and the herbicide metolachlor .

Cellular Effects

Isopropylamine hydrobromide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle dysregulation and act as an endocrine-disrupting chemical (EDC) with dose-dependent effects that are cell-specific . These effects highlight the compound’s potential to alter cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of isopropylamine hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . Additionally, its interaction with γ-glutamylmeth-ylamide synthetase leads to the formation of γ-glutamyl isopropylamide, which plays a crucial role in the biosynthesis of important compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropylamine hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isopropylamine hydrobromide is stable under inert gas conditions and can be stored at room temperature . Its hygroscopic nature requires careful handling to prevent degradation . Long-term exposure to isopropylamine hydrobromide can lead to persistent cellular effects, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of isopropylamine hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that isopropylamine hydrobromide can induce dose-dependent toxicity, affecting various physiological processes and leading to potential health risks .

Metabolic Pathways

Isopropylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as γ-glutamylmeth-ylamide synthetase, leading to the formation of γ-glutamyl isopropylamide . This compound is further metabolized to produce l-alaninol, which is a precursor for the synthesis of antibiotics and herbicides . The involvement of isopropylamine hydrobromide in these pathways highlights its importance in biochemical processes and industrial applications.

Transport and Distribution

Isopropylamine hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is soluble in water and can be easily transported across cell membranes . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for its biological activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of isopropylamine hydrobromide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that isopropylamine hydrobromide exerts its effects at the appropriate sites, influencing cellular processes and metabolic pathways .

属性

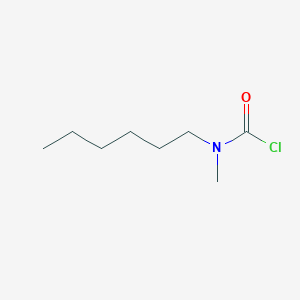

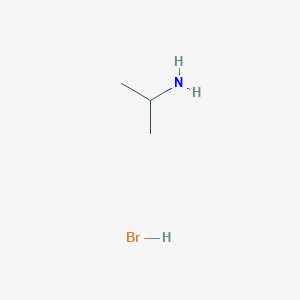

IUPAC Name |

propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKNMLSVLOQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-58-7 | |

| Record name | Isopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B1646850.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1646855.png)

![2-Chlorobenzo[d]thiazole-5-carboxamide](/img/structure/B1646861.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)

![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)